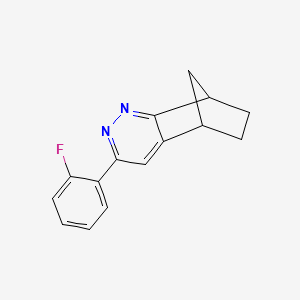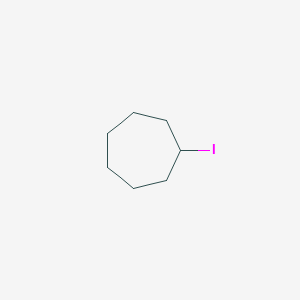
Iodocycloheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodocycloheptane is an organic compound with the molecular formula C7H13I. It belongs to the class of organoiodine compounds, which are characterized by the presence of an iodine atom bonded to a carbon atom. This compound is a derivative of cycloheptane, where one hydrogen atom is replaced by an iodine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodocycloheptane can be synthesized through the iodination of cycloheptane. One common method involves the reaction of cycloheptane with iodine (I2) in the presence of a catalyst such as red phosphorus or an oxidizing agent like hydrogen peroxide (H2O2). The reaction typically occurs under reflux conditions, ensuring the mixture is heated to boiling and the vapors are condensed back into the liquid phase.
Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process, where cycloheptane and iodine are fed into a reactor under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. The crude product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Iodocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: this compound can be reduced to cycloheptane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to cycloheptanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: Cycloheptanol, cycloheptanenitrile, cycloheptanamine.
Reduction: Cycloheptane.
Oxidation: Cycloheptanone.
Scientific Research Applications
Iodocycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: this compound can be used in radiolabeling studies, where the iodine atom is replaced with a radioactive isotope to trace the compound’s distribution and metabolism in biological systems.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of iodocycloheptane involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. The compound’s reactivity is influenced by the nature of the nucleophile and the reaction conditions. In biological systems, this compound derivatives can interact with specific molecular targets, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Iodocyclopentane (C5H9I): A smaller ring structure with similar reactivity.
Iodocyclohexane (C6H11I): Another cycloalkane derivative with one less carbon atom.
Iodobenzene (C6H5I): An aromatic compound with an iodine substituent.
Uniqueness: Iodocycloheptane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller or aromatic counterparts. The ring strain and steric factors in this compound influence its reactivity and make it a distinct compound for various applications.
Properties
CAS No. |
2404-36-6 |
|---|---|
Molecular Formula |
C7H13I |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
iodocycloheptane |
InChI |
InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 |
InChI Key |
ZQCXCNPOYCQOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


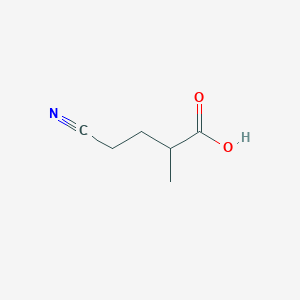
![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)

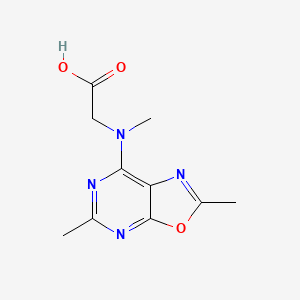
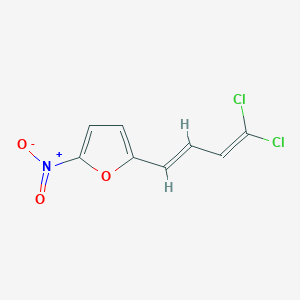
![(3S)-N-Cyclopentyl-N-{[2-(methylsulfanyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B12917878.png)
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
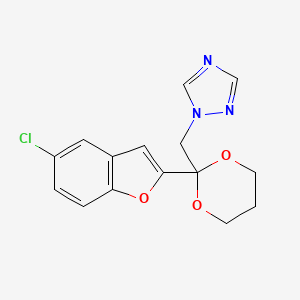
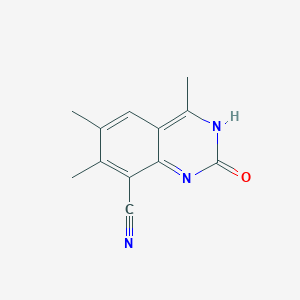
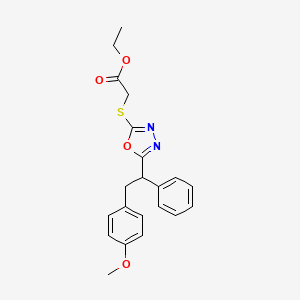
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
